4-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide
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Overview
Description
4-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
Thiazole derivatives have been known to interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways . For example, some thiazole derivatives can alter the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax, which can result in apoptosis .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Preparation Methods
The synthesis of 4-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Fluoro Group: The fluoro group is introduced by reacting the benzothiazole derivative with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Formation of the Benzamide: The final step involves the reaction of the fluoro-substituted benzothiazole with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide.
Chemical Reactions Analysis
4-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
4-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: The compound is studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
4-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide can be compared with other benzothiazole derivatives such as:
2-aminobenzothiazole: Known for its antimicrobial properties.
6-methylbenzothiazole: Studied for its anti-inflammatory effects.
2-(methylthio)benzothiazole: Investigated for its potential anticancer activity.
The uniqueness of this compound lies in its combination of a fluoro group and a methylthio group, which enhances its biological activity and makes it a valuable compound for research and development .
Properties
IUPAC Name |
4-fluoro-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS2/c1-20-11-6-7-12-13(8-11)21-15(17-12)18-14(19)9-2-4-10(16)5-3-9/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCNHSLDGRCGPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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